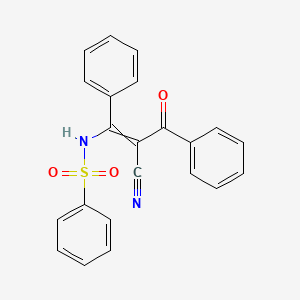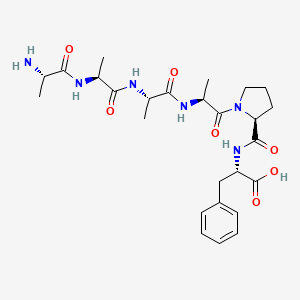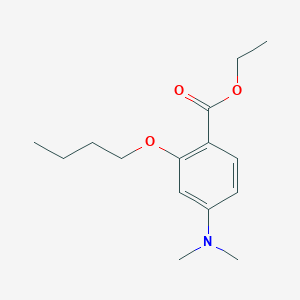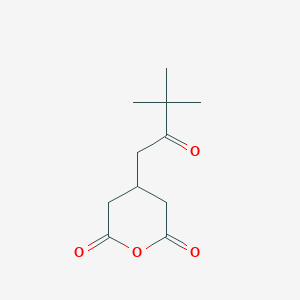![molecular formula C13H26OSi B14247634 Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- CAS No. 203787-98-8](/img/structure/B14247634.png)
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- is a specialized organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a cyclopentene ring, which is further substituted with a pentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- typically involves the reaction of a cyclopentene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-pentyl-1-cyclopentene with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and ensure the quality of the final product.
化学反应分析
Types of Reactions
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce cyclopentane derivatives.
科学研究应用
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism by which Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes.
相似化合物的比较
Similar Compounds
Silane, trimethyl[(2-hexyl-1-cyclopenten-1-yl)oxy]-: Similar structure but with a hexyl group instead of a pentyl group.
Silane, trimethyl[(1-cyclopenten-1-yloxy)methyl]-: Contains a cyclopentene ring attached to a methyl group.
Uniqueness
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
This detailed article provides a comprehensive overview of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
203787-98-8 |
|---|---|
分子式 |
C13H26OSi |
分子量 |
226.43 g/mol |
IUPAC 名称 |
trimethyl-(2-pentylcyclopenten-1-yl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-5-6-7-9-12-10-8-11-13(12)14-15(2,3)4/h5-11H2,1-4H3 |
InChI 键 |
VZCAYJPFRCIHSI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(CCC1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)




![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)

![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
